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Application Notes & Protocols: Utilizing Tween 65 for the Stabilization of Protein Solutions

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Compound of Interest		
Compound Name:	Tween 65	
Cat. No.:	B1164928	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-based therapeutics, such as monoclonal antibodies and enzymes, are susceptible to physical and chemical degradation, leading to loss of efficacy and potential immunogenicity. A primary degradation pathway is aggregation, which can be induced by various stresses including exposure to hydrophobic interfaces (e.g., air-water, ice-water), mechanical agitation, and temperature fluctuations.[1] Non-ionic surfactants are critical excipients used in biopharmaceutical formulations to mitigate this instability.[2][3]

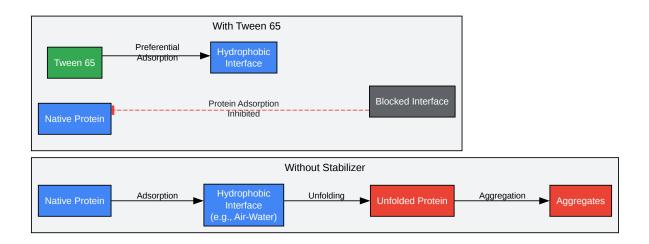
Tween® 65 (Polysorbate 65) is a non-ionic surfactant and emulsifier used in the pharmaceutical, cosmetic, and food industries.[4][5][6] It is a polyoxyethylene sorbitan tristearate, an oily liquid or waxy solid derived from PEG-ylated sorbitan esterified with stearic acid.[5][6] With a Hydrophile-Lipophile Balance (HLB) value of 10.5, it is effective at forming and stabilizing oil-in-water emulsions.[6] These characteristics make it a candidate for stabilizing protein solutions by preventing surface-induced aggregation and maintaining protein structure.

Mechanism of Action

Non-ionic surfactants like **Tween 65** stabilize proteins in solution primarily through two mechanisms:



- Competitive Adsorption at Interfaces: Proteins tend to adsorb at hydrophobic interfaces (e.g., air-liquid), where they can unfold and subsequently aggregate. Tween 65, being surface-active, preferentially adsorbs to these interfaces. This creates a protective layer that competitively inhibits protein adsorption, thereby preventing the initial step of surface-induced aggregation.[7]
- Direct Protein Interaction: Proteins may have exposed hydrophobic patches on their surface.
 Surfactant monomers can interact with these patches, effectively increasing the protein's hydrophilicity and creating a steric shield.[8] This interaction can prevent protein-protein self-association, which is a key step in the formation of aggregates.[8]



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Caption: Mechanism of protein stabilization by **Tween 65**.

Data Presentation

Quantitative assessment is crucial for determining the efficacy of **Tween 65**. The following tables provide templates for summarizing stability data. As specific quantitative data for **Tween 65** in protein stabilization is limited in published literature, the values shown are illustrative examples based on typical results for other polysorbates like Tween 20 and 80.[9]



Table 1: Effect of **Tween 65** on Preventing Agitation-Induced Aggregation of a Monoclonal Antibody (mAb)

Formulation ID	mAb Conc. (mg/mL)	Tween 65 Conc. (% w/v)	Agitation Time (hours)	% Monomer (by SEC- HPLC)	Visual Appearance
Control	10	0.00	24	85.2	Opalescent, visible particles
T65-001	10	0.01	24	98.5	Clear, no particles
T65-002	10	0.02	24	99.1	Clear, no particles
T65-005	10	0.05	24	99.3	Clear, no particles

Table 2: Thermal Stability of a Recombinant Protein in the Presence of Tween 65

Formulation ID	Protein Conc. (mg/mL)	Tween 65 Conc. (% w/v)	Onset of Unfolding (Tm1, °C)	Notes
Control	1	0.00	65.1	Single transition observed.
T65-002	1	0.02	65.8	Minor increase in thermal stability.
T65-005	1	0.05	66.2	Modest increase in thermal stability.

Experimental Protocols

Methodological & Application





Detailed protocols are essential for reproducible results. The following are standard methods for evaluating the stabilizing effect of **Tween 65**.

Protocol 1: Assessing Protein Aggregation under Mechanical Stress by SEC-HPLC

This protocol evaluates the ability of **Tween 65** to prevent aggregation caused by mechanical agitation.

- Objective: To quantify the formation of soluble aggregates in a protein solution after agitation.
- Materials:
 - Purified protein stock solution.
 - Tween 65 (high-purity, low-peroxide grade recommended).
 - Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).
 - Sterile, low-protein-binding vials.
 - Orbital shaker.
 - HPLC system with a Size Exclusion Chromatography (SEC) column suitable for the protein of interest.

Procedure:

- Prepare Tween 65 Stock: Prepare a 1% (w/v) stock solution of Tween 65 in the formulation buffer. Gentle warming may be required to dissolve the waxy solid.[6] Filter through a 0.22 μm syringe filter.
- Prepare Protein Formulations: Prepare test samples by adding the Tween 65 stock solution to the protein solution to achieve final desired concentrations (e.g., 0.01%, 0.02%, 0.05%). Prepare a control sample without Tween 65. Ensure the final protein and buffer concentrations are consistent across all samples.
- Initial Analysis (T=0): Analyze an aliquot of each formulation by SEC-HPLC to determine the initial percentage of monomer, aggregates, and fragments.



- Apply Mechanical Stress: Place the vials horizontally on an orbital shaker. Agitate at a specified speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours).
- Final Analysis: After agitation, visually inspect each sample for turbidity or precipitates.
 Centrifuge briefly to pellet any insoluble material.
- Analyze the supernatant of each sample by SEC-HPLC.
- Data Analysis:
 - Calculate the percentage of high molecular weight species (aggregates) and the percentage of remaining monomer for each sample.
 - Compare the results of Tween 65-containing samples to the control to determine the extent of stabilization.

Protocol 2: Evaluating Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol measures changes in the thermal unfolding temperature (Tm) of a protein, indicating changes in its conformational stability.

- Objective: To determine if **Tween 65** affects the thermodynamic stability of the protein.
- Materials:
 - Protein formulations with and without **Tween 65** (prepared as in Protocol 1).
 - o Differential Scanning Calorimeter.
 - Formulation buffer for reference cell.
- Procedure:
 - Sample Preparation: Prepare samples as described in Protocol 1. A typical protein concentration for DSC is 1-10 mg/mL.[10]

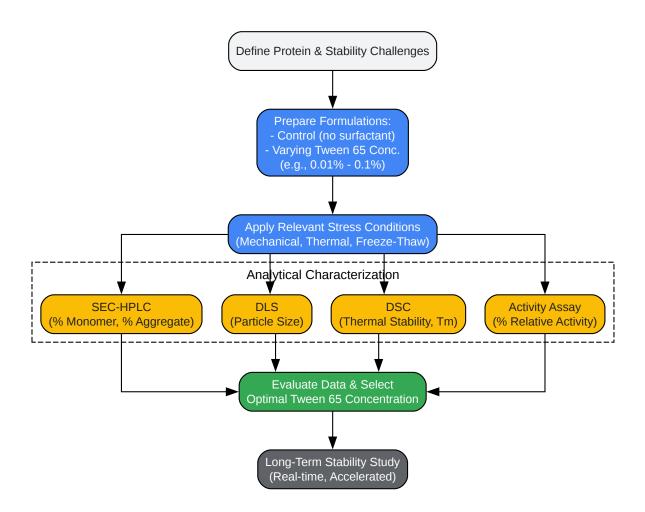


- Instrument Setup: Set up the DSC according to the manufacturer's instructions. Load the
 protein sample into the sample cell and the matching formulation buffer (without protein)
 into the reference cell.[10]
- Thermal Scan: Apply a thermal ramp, for example, from 20°C to 100°C at a scan rate of 1°C/minute.[10]
- Data Acquisition: Record the differential heat capacity as a function of temperature.
- Data Analysis:
 - Analyze the resulting thermogram to identify the midpoint of the unfolding transition (Tm).
 - An increase in Tm in the presence of Tween 65 suggests a stabilizing interaction.[10]
 Compare the Tm values and the shape of the unfolding curve between the control and the test samples.

Experimental Workflow and Formulation Considerations

A systematic approach is necessary when developing a stable protein formulation. The workflow below outlines the key steps, and the subsequent diagram details important considerations when using **Tween 65**.

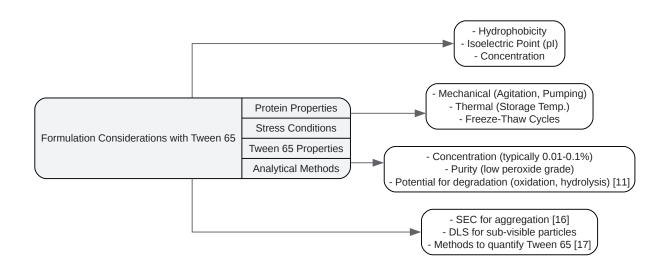




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Caption: Experimental workflow for screening Tween 65.





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Caption: Key considerations for using Tween 65.

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